2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-acetamidophenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-14(24)22-17-6-4-15(5-7-17)11-18(25)21-12-16-3-2-9-23(13-16)19-20-8-10-26-19/h4-8,10,16H,2-3,9,11-13H2,1H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKLRJLZFAMXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2CCCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Piperidine Derivative Synthesis: The thiazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution.
Acetamide Formation: The final step involves coupling the piperidine-thiazole intermediate with 4-acetamidophenyl acetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to perform each step sequentially.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the amide groups, converting them to amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural features to 2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide exhibit promising anticancer properties. The thiazole and piperidine moieties are known to interact with various biological targets, potentially inhibiting tumor growth and proliferation.
Antimicrobial Properties
Studies have shown that derivatives of thiazole-containing compounds possess antimicrobial activity. The presence of the piperidine ring may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation as an antimicrobial agent.
Neuroprotective Effects
Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects. Research into thiazole derivatives has revealed their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways, suggesting that this compound may have similar effects .
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the efficacy of thiazole derivatives against resistant bacterial strains, compounds structurally related to this compound demonstrated significant antibacterial activity. The study highlighted its potential use in developing new antibiotics .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, altering their activity.
Receptor Modulation: The compound may act on cellular receptors, modulating signal transduction pathways.
Pathways Involved: Inflammatory pathways, pain signaling pathways, and metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Insights
The piperidin-3-ylmethyl-thiazole linkage distinguishes it from ’s piperidin-1-yl analog, which may alter conformational flexibility and binding pocket interactions .
Biological Activity Trends: Thiazole-containing acetamides (e.g., ) show broad antimicrobial activity, suggesting the target compound’s thiazole-piperidine system could target bacterial enzymes or fungal membranes .
Synthetic Strategies :
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : and highlight the role of N–H⋯O/N hydrogen bonds in stabilizing crystal structures, which the target compound’s acetamidophenyl group may replicate for enhanced stability .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-acetamidophenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide, and what reaction conditions ensure optimal yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine-thiazole core followed by amide coupling with the acetamidophenyl moiety. Key steps include nucleophilic substitution (e.g., alkylation of piperidine) and carbodiimide-mediated amide bond formation (e.g., using EDC/HOBt). Solvent choice (e.g., DMF or acetonitrile) and temperature control (0–25°C) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., acetamide NH at δ 8.1–8.3 ppm) and carbon backbone.
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C19H23N4O2S: 395.1495).
- IR Spectroscopy : Validates amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹).
Purity is further assessed via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the piperidine-thiazole coupling step?
- Methodological Answer :
- Parameter Screening : Use a Design of Experiments (DOE) approach to test variables like solvent polarity (DMF vs. THF), base (K2CO3 vs. Et3N), and temperature (RT vs. 50°C).
- Catalyst Optimization : Evaluate Pd-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura couplings if aryl halides are intermediates.
- Real-Time Monitoring : Employ TLC or in-situ IR to track reaction progression and halt at kinetic endpoints .
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Metabolic Stability Assays : Test liver microsome stability to identify rapid degradation (e.g., CYP450-mediated oxidation).
- Pro-drug Design : Modify labile groups (e.g., methyl ester masking of acetamide) to enhance bioavailability.
- Structural Analog Comparison : Cross-reference with analogs (e.g., thiazole-to-oxazole substitutions) to isolate activity-contributing motifs .
Q. What computational methods are suitable for predicting the binding affinity of this compound to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the acetamide group and kinase hinge region.
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
- DFT Calculations : Evaluate electron distribution at the thiazole ring to predict nucleophilic attack susceptibility .
Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize derivatives with variations at the (1) piperidine N-substituent and (2) acetamide phenyl position.
- Bioassay Tiering :
| Derivative Type | Assay Tier | Metrics |
|---|---|---|
| Parent + Single Substituent | Tier 1 (Kinase Inhibition IC50) | IC50 ≤100 nM |
| Multi-Substituted | Tier 2 (Cell Viability, MTT Assay) | Selectivity Index (SI) ≥10 |
- Data Clustering : Use PCA to group compounds by activity profiles and identify critical substituents .
Q. What strategies mitigate hydrolytic instability of the acetamide group under physiological pH conditions?
- Methodological Answer :
- pH-Rate Profiling : Determine degradation kinetics at pH 1–10 to identify instability thresholds (e.g., rapid hydrolysis above pH 8).
- Steric Shielding : Introduce ortho-methyl groups on the phenyl ring to hinder water access.
- Lyophilization : Formulate as a lyophilized powder (trehalose matrix) to stabilize against aqueous degradation .
Q. How should researchers design assays to evaluate the compound’s off-target effects in complex biological systems?
- Methodological Answer :
- Proteome-Wide Screening : Use affinity chromatography (biotinylated compound pull-down) with MS/MS identification of bound proteins.
- Transcriptomic Profiling : RNA-seq of treated cells (10 μM, 24h) to detect dysregulated pathways (e.g., apoptosis markers).
- High-Content Imaging : Quantify organelle stress (e.g., mitochondrial membrane potential via JC-1 dye) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
